1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperidine hydrochloride
Overview
Description
The compound seems to be a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This is a boronic ester, which is often used in organic synthesis .
Synthesis Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Chemical Reactions Analysis
As mentioned in the synthesis analysis, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can undergo borylation and hydroboration reactions .Physical And Chemical Properties Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .Scientific Research Applications
Organic Synthesis
In organic synthesis, this compound is utilized for its boron-containing moiety, which is essential in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, a fundamental step in synthesizing complex organic molecules. The boronate group in the compound can couple with various aryl or vinyl halides under palladium catalysis, leading to the formation of biaryl or styrene derivatives, which are crucial intermediates in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In the realm of medicinal chemistry, the compound serves as a precursor for pharmacophore development . Its structure is amenable to modifications that can lead to the creation of new biologically active molecules. For instance, it can be used to synthesize intermediates like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is an important intermediate in the synthesis of drugs such as crizotinib, an anti-cancer medication .
Drug Discovery
In drug discovery, the compound’s boronate functionality is exploited for target molecule identification . It can be incorporated into small molecules that interact with biological targets, such as enzymes or receptors. These interactions can be studied to understand the binding affinity and specificity, aiding in the identification of potential drug candidates .
Materials Science
The compound finds applications in materials science, particularly in the development of novel polymers . Its boronate group can participate in polymerization reactions to create polymers with unique properties, such as enhanced thermal stability or electrical conductivity. These materials have potential applications in electronics, coatings, and as advanced composite materials .
Analytical Chemistry
In analytical chemistry, the compound is used as a standard or reagent in various analytical methods. Its well-defined structure and reactivity make it suitable for use in quantitative analysis, such as in chromatography or spectroscopy, to determine the presence or concentration of other substances in a sample .
Safety and Hazards
properties
IUPAC Name |
1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)16-10-8-9-15(13-16)14-20-11-6-5-7-12-20;/h8-10,13H,5-7,11-12,14H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRYLAICZGZFJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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